N~1~-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Overview
Description
N~1~-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings, and a trifluoromethylphenoxy group, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized as an additive in lubricants and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N1-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity, while the trifluoromethylphenoxy group can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide: Unique due to its specific combination of benzimidazole and trifluoromethylphenoxy groups.
N~1~-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide: Similar structure but with a methyl group instead of an ethyl group.
N~1~-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[4-(trifluoromethyl)phenoxy]acetamide: Similar structure but with the trifluoromethyl group in a different position on the phenoxy ring.
Uniqueness
The uniqueness of N1-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-2-24-15-9-4-3-8-14(15)22-17(24)23-16(25)11-26-13-7-5-6-12(10-13)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYYKJFZMDGIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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